molecular formula C6H12ClNO B1165848 (S)-homopropargylglycinol hydrochloride

(S)-homopropargylglycinol hydrochloride

Cat. No.: B1165848
M. Wt: 149.62
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-Homopropargylglycinol hydrochloride, also referred to in literature as L-Homopropargylglycine hydrochloride (HPG·HCl), is a non-canonical amino acid derivative with significant applications in biochemical research. Its chemical name is (2S)-2-amino-5-hexynoic acid hydrochloride, and it is characterized by a homopropargyl side chain (an alkyne group at the fifth carbon) and a hydrochloride salt form .

Properties

Molecular Formula

C6H12ClNO

Molecular Weight

149.62

Synonyms

(S)-2-aminohex-5-yn-1-ol hydrochloride

Origin of Product

United States

Comparison with Similar Compounds

Key Properties:

  • Chemical Formula: C₆H₉NO₂·HCl
  • Molecular Weight : 163.60 g/mol
  • CAS Number : 942518-19-6 (hydrochloride salt); 98891-36-2 (free base)
  • Solubility : Highly soluble in DMSO (250 mg/mL) and aqueous buffers (125 mg/mL) .
  • Storage : Requires storage at -20°C in dark, inert conditions to prevent degradation due to light and temperature sensitivity .

Comparison with Structurally and Functionally Similar Compounds

Boc-L-Homopropargylglycine

Boc-L-Homopropargylglycine (CAS 208522-16-1) is a tert-butoxycarbonyl (Boc)-protected derivative of HPG.

Property HPG·HCl Boc-L-HPG
Molecular Formula C₆H₉NO₂·HCl C₁₁H₁₆NO₄
Molecular Weight 163.60 g/mol 229.25 g/mol
Functional Group Free amino, alkyne Boc-protected amino, alkyne
Solubility DMSO, water Likely organic solvents
Stability Light/temperature-sensitive Enhanced stability
Primary Use Bioorthogonal labeling Peptide synthesis intermediates

Key Differences :

  • Reactivity: HPG·HCl’s free amino group allows direct incorporation into peptides, while Boc-L-HPG requires deprotection for further reactions.
  • Applications : Boc-L-HPG is preferred in solid-phase peptide synthesis (SPPS) to prevent undesired side reactions, whereas HPG·HCl is optimized for click chemistry .

Pioglitazone Hydrochloride

Pioglitazone hydrochloride (CAS 112529-15-4) is a thiazolidinedione-class antidiabetic drug . While both compounds share the hydrochloride salt form, their structural and functional profiles differ drastically.

Property HPG·HCl Pioglitazone HCl
Molecular Formula C₆H₉NO₂·HCl C₁₉H₂₀N₂O₃S·HCl
Molecular Weight 163.60 g/mol 392.89 g/mol
Functional Groups Amino, alkyne, carboxylic acid Thiazolidinedione, pyridine
Solubility DMSO, water Methanol, acetonitrile
Primary Use Biochemical labeling Diabetes treatment

Key Differences :

  • Function : HPG·HCl is a research tool, while pioglitazone HCl is a therapeutic agent.
  • Stability : Pioglitazone HCl is stable at room temperature, unlike HPG·HCl, which requires stringent storage conditions .

Other Amino Acid Derivatives

Compounds like L-Arg-D-Ala-OH (CAS 55024-09-4) and Boc-L-homopropargylglycine (CAS 208522-16-1) share structural motifs with HPG·HCl but serve distinct roles:

  • L-Arg-D-Ala-OH: A dipeptide with D-alanine, used in antimicrobial peptide synthesis.
  • Propargylglycine : A simpler analog with a propargyl group but shorter carbon chain, limiting its utility in long-chain labeling compared to HPG·HCl.

Table 1: Comparative Analysis of HPG·HCl and Related Compounds

Compound CAS Number Molecular Weight Key Functional Groups Stability Requirements Applications
HPG·HCl 942518-19-6 163.60 Amino, alkyne -20°C, dark Bioorthogonal labeling
Boc-L-HPG 208522-16-1 229.25 Boc-amino, alkyne Not specified Peptide synthesis
Pioglitazone HCl 112529-15-4 392.89 Thiazolidinedione Room temperature Antidiabetic therapy

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